molecular formula C12H10N2O B15216160 4-(2-(2-Pyrazinyl)vinyl)phenol CAS No. 5444-92-8

4-(2-(2-Pyrazinyl)vinyl)phenol

Cat. No.: B15216160
CAS No.: 5444-92-8
M. Wt: 198.22 g/mol
InChI Key: KDLWVYJOFARPRV-DAFODLJHSA-N
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Description

4-(2-(2-Pyrazinyl)vinyl)phenol is an organic compound with the molecular formula C12H10N2O It consists of a phenol group attached to a vinyl group, which is further connected to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-Pyrazinyl)vinyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of aryl halides. This method typically requires the presence of a strong base and an electron-withdrawing group on the aromatic ring to facilitate the substitution reaction . Another method involves the Suzuki-Miyaura coupling reaction, which uses palladium catalysts and boron reagents to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic aromatic substitution or Suzuki-Miyaura coupling reactions. These methods are chosen for their efficiency and scalability, allowing for the production of significant quantities of the compound under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

4-(2-(2-Pyrazinyl)vinyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The vinyl group can be reduced to form ethyl derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Ethyl derivatives of the original compound.

    Substitution: Various substituted phenol derivatives depending on the electrophile used.

Scientific Research Applications

4-(2-(2-Pyrazinyl)vinyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(2-Pyrazinyl)vinyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrazine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(2-Pyridinyl)vinyl)phenol
  • 4-(2-(Pyridin-4-yl)vinyl)phenol
  • 4-[(Z)-2-(2-Pyrazinyl)vinyl]phenol

Uniqueness

4-(2-(2-Pyrazinyl)vinyl)phenol is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to similar compounds with pyridine rings. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

CAS No.

5444-92-8

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

4-[(E)-2-pyrazin-2-ylethenyl]phenol

InChI

InChI=1S/C12H10N2O/c15-12-5-2-10(3-6-12)1-4-11-9-13-7-8-14-11/h1-9,15H/b4-1+

InChI Key

KDLWVYJOFARPRV-DAFODLJHSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=NC=CN=C2)O

Canonical SMILES

C1=CC(=CC=C1C=CC2=NC=CN=C2)O

Origin of Product

United States

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